![molecular formula C21H17N3O B12532756 Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-45-6](/img/structure/B12532756.png)
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound that features a phenol group linked to a quinoline and pyridine moiety through an aminomethyl bridge. This compound is notable for its unique structure, which combines aromatic systems with nitrogen-containing heterocycles, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline and pyridine rings followed by their functionalization and subsequent coupling with the phenol group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups in the quinoline and pyridine rings can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of nitro groups results in amines .
Applications De Recherche Scientifique
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Share the quinoline moiety and exhibit similar biological activities.
Pyridine derivatives: Contain the pyridine ring and are used in similar applications.
Phenol derivatives: Feature the phenol group and undergo similar chemical reactions.
Uniqueness
Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- is unique due to its combination of phenol, quinoline, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
821784-45-6 |
|---|---|
Formule moléculaire |
C21H17N3O |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-[[(5-quinolin-5-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C21H17N3O/c25-18-5-1-4-15(10-18)12-24-17-11-16(13-22-14-17)19-6-2-8-21-20(19)7-3-9-23-21/h1-11,13-14,24-25H,12H2 |
Clé InChI |
SIFJVSMPFNGVOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=C4C=CC=NC4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


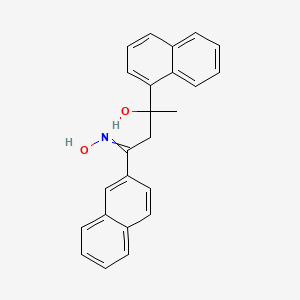
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
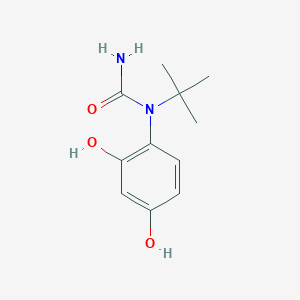
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
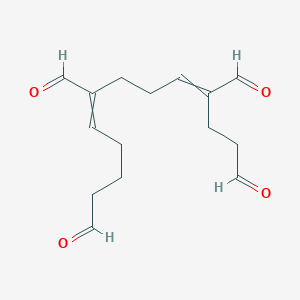
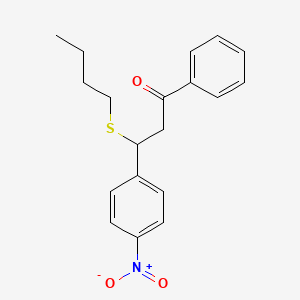
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
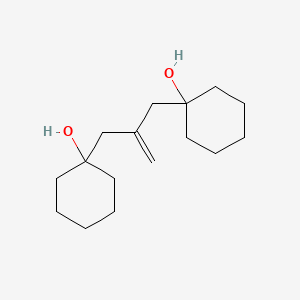

![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
